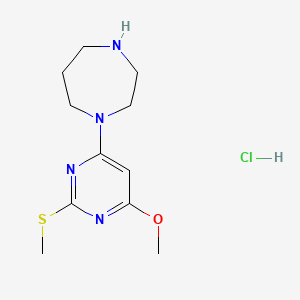

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. Methoxy and methylthio groups are introduced through specific reagents and reaction conditions.

Formation of the Diazepane Ring: The diazepane ring is formed by cyclization reactions involving suitable diamine precursors.

Coupling of Rings: The pyrimidine and diazepane rings are coupled through nucleophilic substitution or other suitable reactions.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- **1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

- **1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Uniqueness

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride is unique due to its combination of a pyrimidine ring with methoxy and methylthio substituents and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy and methylthio group, linked to a diazepane moiety. This unique structure may contribute to its biological activities, particularly in interacting with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have explored the anticancer potential of related pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines, including melanoma and breast cancer. These compounds exhibited improved metabolic stability and water solubility, enhancing their therapeutic potential. In vivo studies demonstrated strong suppression of tumor growth and metastasis in resistant cancer models, indicating a promising avenue for further research in anticancer therapies .

The mechanism by which these compounds exert their effects often involves interaction with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division. This action leads to apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing binding affinity and potency against tumors .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable profiles in terms of solubility and stability, which are critical for oral bioavailability. Further studies are needed to fully characterize its pharmacokinetic parameters.

Toxicity and Safety

Safety assessments are essential for any potential therapeutic agent. While initial studies on related compounds indicate low toxicity profiles, comprehensive toxicological evaluations are necessary to determine the safety of this compound in vivo.

Case Studies

A notable case study involved the use of similar pyrimidine derivatives in treating drug-resistant melanoma models. The results indicated that these compounds not only inhibited tumor growth but also reduced metastatic spread significantly. The study utilized various dosing regimens to establish optimal therapeutic windows for efficacy without increasing toxicity .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS.ClH/c1-16-10-8-9(13-11(14-10)17-2)15-6-3-4-12-5-7-15;/h8,12H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVKPSPDTBMZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCCNCC2)SC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.